![molecular formula C11H12N4O3 B2448185 ethyl 4-(2H-tetrazol-5-ylmethoxy)benzoate CAS No. 1177712-17-2](/img/structure/B2448185.png)
ethyl 4-(2H-tetrazol-5-ylmethoxy)benzoate
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Overview
Description
Scientific Research Applications
Antibacterial Activity
Tetrazole derivatives, including ethyl 4-(2H-tetrazol-5-ylmethoxy)benzoate and ethyl 4-(1H-tetrazol-5-ylmethoxy)benzoate, have been found to exhibit antibacterial properties . They have been used in the synthesis of new compounds that were screened for their antibacterial activities .
Anticancer Activity
These compounds have also been used in the synthesis of new derivatives that were screened for their anticancer activities . The synthesized compounds were found to have potential anticancer properties .
Anti-Tuberculosis (TB) Activity
The synthesized compounds were also screened for their anti-TB activities . This suggests that these tetrazole derivatives could potentially be used in the development of new treatments for tuberculosis .
Molecular Docking Studies
In addition to their potential biological activities, these compounds have been used in in silico molecular docking studies . These studies were carried out on targeted enzymes P38 MAP kinase protein .
Organic Light Emitting Diode (OLED) and Organic Solar Cell (OSC) Properties
Ethyl 4-(2H-tetrazol-5-ylmethoxy)benzoate has been theoretically studied for its potential use in OLEDs and OSCs . The geometry optimizations of this compound and its complexes with various metals have been performed .
Analgesic Activity
Tetrazole derivatives have been tested for in vivo analgesic efficacy . All compounds showed central and peripheral analgesic properties with up to 60% maximum possible effect .
Anti-Inflammatory Activity
These compounds have also been found to exhibit anti-inflammatory properties . This suggests that they could potentially be used in the development of new anti-inflammatory drugs .
Electro-Optical Applications
Ethyl 4-(1H-tetrazol-5-ylmethoxy)benzoate has been reported as a potential candidate for electro-optical applications . A bulk size crystal of this compound was grown using a single zone transparent resistive furnace .
Mechanism of Action
Target of Action
Compounds with tetrazole moieties are known to interact with many enzymes and receptors in organisms .
Mode of Action
Tetrazole, a bioisostere of the carboxylic acid group, can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance bioavailability, and have lesser negative effects . It can interact with many enzymes and receptors in organisms via non-covalent interactions .
Biochemical Pathways
Tetrazole derivatives are known to exhibit a wide range of biological properties, including antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral activities .
Pharmacokinetics
It is suggested that compounds synthesized with tetrazole moieties obey all five rules with good bioavailability .
Result of Action
Tetrazole derivatives are known to exhibit a wide range of biological properties, suggesting they may have diverse molecular and cellular effects .
Action Environment
The bioavailability of tetrazole derivatives is known to be enhanced, suggesting they may be less susceptible to environmental factors .
properties
IUPAC Name |
ethyl 4-(2H-tetrazol-5-ylmethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-2-17-11(16)8-3-5-9(6-4-8)18-7-10-12-14-15-13-10/h3-6H,2,7H2,1H3,(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLVNFQIQAEJLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2H-tetrazol-5-ylmethoxy)benzoate |
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